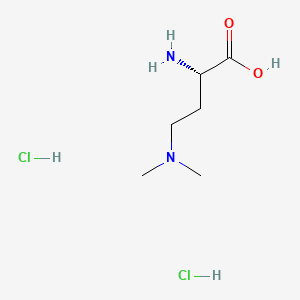![molecular formula C5H6ClN5 B13552029 1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride](/img/structure/B13552029.png)
1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride is a chemical compound belonging to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1H-1,2,3-triazolo[4,5-b]pyridine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts or specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of pesticides, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 1H-1,2,3-triazolo[4,5-b]pyridine
- 1H-pyrazolo[3,4-b]pyridine
- 1H-1,2,3-triazole derivatives
Comparison: Compared to other similar compounds, 1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride exhibits unique properties such as higher stability, specific reactivity, and potential for diverse applications. Its unique structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C5H6ClN5 |
|---|---|
Molekulargewicht |
171.59 g/mol |
IUPAC-Name |
2H-triazolo[4,5-b]pyridin-6-amine;hydrochloride |
InChI |
InChI=1S/C5H5N5.ClH/c6-3-1-4-5(7-2-3)9-10-8-4;/h1-2H,6H2,(H,7,8,9,10);1H |
InChI-Schlüssel |
NTRBJTHWRODEEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=NNN=C21)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Dispiro[3.0.3.1]nonan-9-amine](/img/structure/B13551962.png)



![(2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid hydrochloride](/img/structure/B13552001.png)


![Tert-butyl2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate](/img/structure/B13552014.png)


